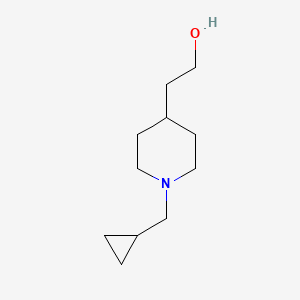
3-Azido-1-isobutylazetidine
Overview
Description
Synthesis Analysis
The synthesis of azetidines, such as 3-Azido-1-isobutylazetidine, has been a topic of research. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular formula of this compound is C7H14N4, and it has a molecular weight of 154.21 g/mol. The systematic thermal behaviors of a similar compound, 3-azido-1,3-dinitroazetidine (ADNAZ), were investigated, and it was found that a carbonyl group (C=O) was formed at the quaternary carbon center on the azetidine skeleton during the heating process .Chemical Reactions Analysis
The thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ) were investigated, and it was found that ADNAZ has a low melting temperature at 78 °C. The final mass loss of ADNAZ under atmospheric pressure is 88.2% .Physical and Chemical Properties Analysis
This compound has unique physical and chemical properties that make it of immense interest in the field of chemistry and biology. A similar compound, 3-azido-1,3-dinitroazetidine (ADNAZ), has a low melting temperature at 78 °C .Scientific Research Applications
DNA Incorporation and Mutagenicity
- AZT, a thymidine analog, has been studied for its incorporation into cellular DNA, its mutagenicity, and carcinogenicity. It was found that AZT incorporation into DNA is dose-related and directly correlates with its mutagenicity, emphasizing its role in genetic toxicity. The study highlighted the importance of understanding AZT's genotoxicity to further investigate its carcinogenic potential, particularly through its mechanism of action as a DNA chain terminator (Meng et al., 2000).
Drug Design and Prodrug Development
- Novel approaches in designing prodrugs of AZT have been explored to overcome its clinical limitations, such as bone marrow suppression and rapid development of resistance by HIV-1. The design rationale focuses on improving AZT's pharmacokinetic properties and enhancing its delivery for better anti-HIV activity. Various prodrug derivatives have been created to improve blood-brain barrier penetration, increase plasma half-life, and reduce toxicity, highlighting the innovative strategies in drug design to enhance the therapeutic profile of AZT (Parang et al., 2000).
Mechanisms of Drug Action and Interaction
- The interaction of AZT with human serum albumin (HSA) has been studied to understand its distribution and drug-drug interactions in the context of multi-drug therapy. New drug-binding subsites on HSA for AZT were identified, offering insights into the molecular basis of drug action and the potential effects of AZT on drug distribution and interactions in therapeutic settings (Zhu et al., 2008).
Future Directions
The synthesis and reactivity of azetidines have been a focus of recent research, with new advances, trends, and future directions being explored . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties .
Mechanism of Action
In terms of pharmacokinetics, Zidovudine is metabolized by glucuronide conjugation to a major, inactive metabolite .
As for the action environment, the thermal behaviors of azido-containing compounds have been studied. For example, 3-azido-1,3-dinitroazetidine (ADNAZ) has a low melting temperature at 78 °C .
Biochemical Analysis
Cellular Effects
3-Azido-1-isobutylazetidine has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been reported to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to changes in cell proliferation and survival . Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response, further impacting cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound can bind to specific biomolecules, such as enzymes and proteins, through covalent interactions with its azido group. This binding can result in the inhibition or activation of the target molecules, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of thymidylate kinase, an enzyme involved in DNA synthesis, by forming a stable complex with the enzyme . This inhibition can lead to a decrease in DNA synthesis and cell proliferation. Additionally, the compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over time . These degradation products can have different biochemical properties and effects on cells, potentially leading to changes in cellular function and homeostasis. Long-term exposure to this compound in in vitro and in vivo studies has been associated with alterations in cell proliferation, apoptosis, and gene expression, highlighting the importance of considering temporal effects in experimental settings.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on various physiological and biochemical parameters. At low doses, this compound can enhance cell proliferation and survival, while at high doses, it can induce cytotoxicity and apoptosis . Threshold effects have been observed, where the compound’s effects become more pronounced at certain concentration levels. Additionally, high doses of this compound have been associated with toxic and adverse effects, such as organ damage and metabolic disturbances, emphasizing the need for careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic reactions can lead to the formation of different metabolites with distinct biochemical properties and effects on cells. For example, this compound can be metabolized by cytochrome P450 enzymes to produce reactive intermediates that can interact with cellular macromolecules, leading to changes in cellular function and homeostasis. Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its biological effects. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, affecting its localization and accumulation within cells. For instance, this compound has been shown to be transported by organic anion transporters and multidrug resistance proteins, which can influence its distribution in different tissues and organs. The compound’s localization and accumulation can impact its activity and function, as well as its potential toxicity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments and organelles through various mechanisms, such as targeting signals and post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes. Additionally, the compound can be targeted to the mitochondria, where it can affect mitochondrial function and cellular metabolism. The subcellular localization of this compound can have significant implications for its biological effects and potential therapeutic applications.
Properties
IUPAC Name |
3-azido-1-(2-methylpropyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4/c1-6(2)3-11-4-7(5-11)9-10-8/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAFNEPBRQLCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















